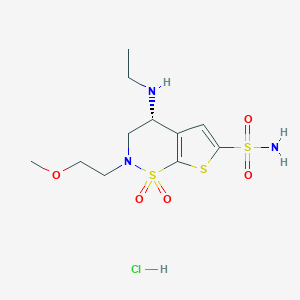![molecular formula C29H34N4O10S2Zn-4 B15193726 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate CAS No. 64282-98-0](/img/structure/B15193726.png)
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate is a complex organic compound that includes a variety of functional groups and metal coordination
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: This step involves the reaction of a suitable amine with succinic anhydride to form the 2,5-dioxopyrrolidin-1-yl group.
Attachment of the Indole Group: The indole moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Aniline Derivative: The aniline derivative is synthesized through a series of substitution reactions.
Coordination with Zinc and Sulfate: The final step involves the coordination of the organic ligand with zinc ions and sulfate to form the disulfate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and aniline moieties.
Reduction: Reduction reactions could occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the indole and aniline groups.
Reduction Products: Amines derived from the nitrile group.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Biological Probes: The compound could be used as a probe in biological studies to investigate cellular processes.
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Dye and Pigment Production: The compound’s structure suggests potential use in the production of dyes and pigments.
作用机制
The mechanism of action of 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- **3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile
- **Zinc;disulfate complexes with different ligands
Uniqueness
The unique combination of functional groups and metal coordination in 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate distinguishes it from other similar compounds, potentially offering unique properties and applications.
属性
CAS 编号 |
64282-98-0 |
|---|---|
分子式 |
C29H34N4O10S2Zn-4 |
分子量 |
728.1 g/mol |
IUPAC 名称 |
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate |
InChI |
InChI=1S/C29H34N4O2.2H2O4S.Zn/c1-21-20-23(32(17-7-16-30)18-19-33-27(34)14-15-28(33)35)12-10-22(21)11-13-26-29(2,3)24-8-5-6-9-25(24)31(26)4;2*1-5(2,3)4;/h5-6,8-13,20,26H,7,14-15,17-19H2,1-4H3;2*(H2,1,2,3,4);/p-4/b13-11+;;; |
InChI 键 |
YPVIXKZHWMXEIZ-WNHODISBSA-J |
手性 SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCN2C(=O)CCC2=O)/C=C/C3C(C4=CC=CC=C4N3C)(C)C.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn] |
规范 SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCN2C(=O)CCC2=O)C=CC3C(C4=CC=CC=C4N3C)(C)C.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




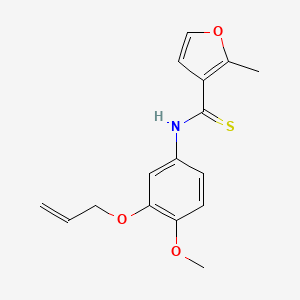
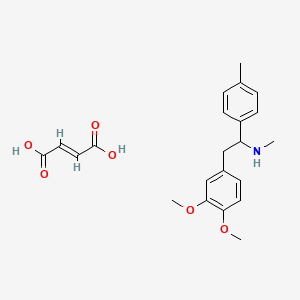

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)

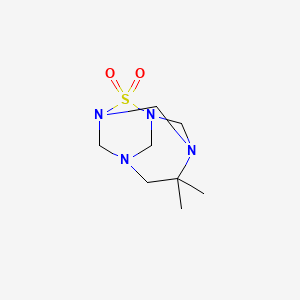
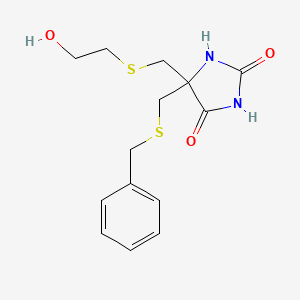
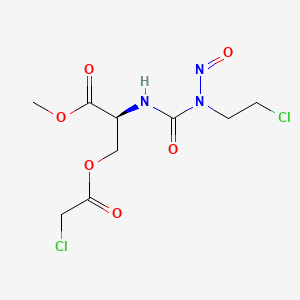
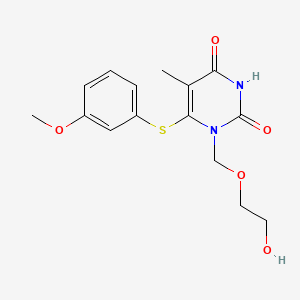
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
